7-Methoxy-1H-indazole-3-carboxylic acid
Overview
Description
7-Methoxy-1H-indazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The indazole core structure is a fused bicyclic system consisting of a benzene ring fused to a pyrazole ring .
Mechanism of Action
Target of Action
The primary target of 7-Methoxy-1H-indazole-3-carboxylic acid is the serotonin (5HT3) receptor . This receptor plays a crucial role in the transmission of signals in the brain, particularly those related to mood and nausea .
Mode of Action
This compound acts as an antagonist at the serotonin (5HT3) receptor . By binding to these receptors, it prevents serotonin from activating them, thereby inhibiting the transmission of signals that can lead to feelings of nausea .
Biochemical Pathways
The compound’s action primarily affects the serotonergic pathways in the brain . By blocking the 5HT3 receptors, it disrupts the normal flow of signals along these pathways, leading to a reduction in the symptoms of nausea .
Result of Action
The primary result of the action of this compound is a reduction in the symptoms of nausea . By blocking the action of serotonin at the 5HT3 receptors, it can help to alleviate these symptoms, making it useful as an antiemetic .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . .
Biochemical Analysis
Biochemical Properties
It is known that indazole derivatives have been observed to exhibit antiproliferative activity . They have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .
Cellular Effects
Related indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1H-indazole-3-carboxylic acid typically involves the formation of the indazole ring followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For example, the Fischer indole cyclization can be employed, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production . The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Methoxy-1H-indazole-3-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carboxylic acid: Lacks the methoxy group at the 7-position.
7-Hydroxy-1H-indazole-3-carboxylic acid: Has a hydroxyl group instead of a methoxy group at the 7-position.
Uniqueness
7-Methoxy-1H-indazole-3-carboxylic acid is unique due to the presence of the methoxy group at the 7-position, which can influence its chemical reactivity and biological activity . This functional group can enhance the compound’s solubility and interaction with specific molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
7-methoxy-1H-indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)10-11-8(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUBKQPNJIQYOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654278 | |
Record name | 7-Methoxy-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133841-08-4 | |
Record name | 7-Methoxy-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.